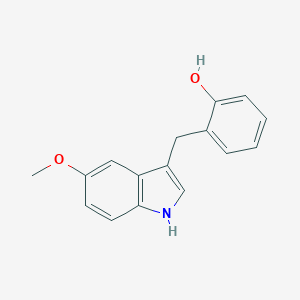
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol, also known as MIPT, is a chemical compound that belongs to the family of tryptamine derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol acts as a partial agonist at 5-HT1A and 5-HT2A receptors, and as an antagonist at 5-HT2C receptors. It also has affinity for alpha-adrenergic receptors and dopamine receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, and to decrease the release of serotonin in the striatum. It has also been shown to increase the release of acetylcholine in the hippocampus. These effects suggest that 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol may have potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure. It also has high affinity for several serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol also has several limitations. Its effects are not fully understood, and it may have off-target effects on other receptors. It also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter release and neuronal activity. Another direction is to investigate its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to determine its safety and potential side effects. Overall, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-methoxybenzyl alcohol. The second step involves the cyclization of the alcohol to form the indole ring. The final step involves the oxidation of the indole ring to form 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol.
Aplicaciones Científicas De Investigación
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. This makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Propiedades
Número CAS |
145275-28-1 |
|---|---|
Nombre del producto |
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol |
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-[(5-methoxy-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3 |
Clave InChI |
DVFXNAJKNTZUAU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Sinónimos |
3-(2-hydroxyphenyl)methyl-5-methoxyindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



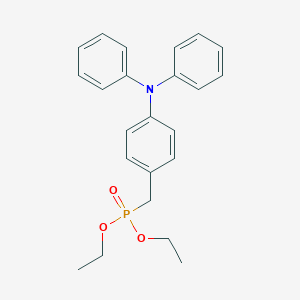

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
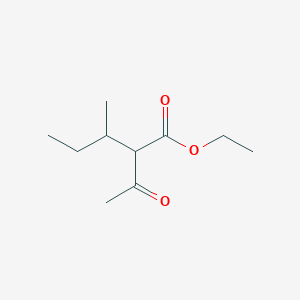
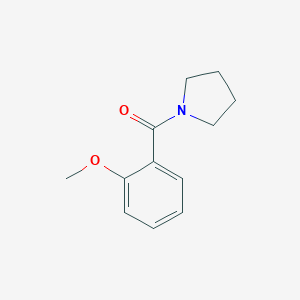
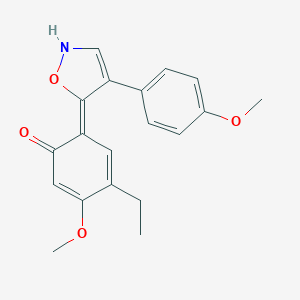
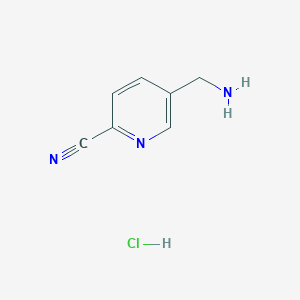

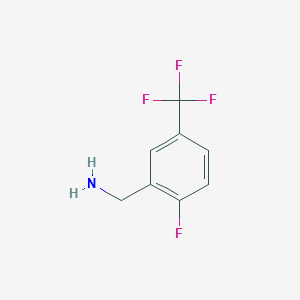
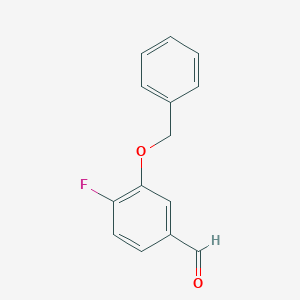
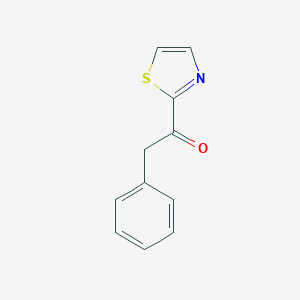

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
